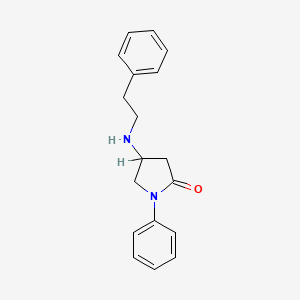

4-(Phenethylamino)-1-phenylpyrrolidin-2-one

Description

Historical Background and Discovery

The development of this compound emerged from the broader historical context of pyrrolidinone and phenethylamine research that has been ongoing for decades. Pyrrolidinone compounds have been recognized as important heterocyclic structures since the early developments in organic chemistry, with their five-membered ring containing nitrogen proving to be a versatile framework for pharmaceutical applications. The specific compound this compound, identified by Chemical Abstracts Service number 6212-97-1, represents a convergence of two significant research areas that developed throughout the 20th century.

The historical significance of pyrrolidinone chemistry can be traced to early investigations into nitrogen-containing heterocycles, where researchers recognized the potential of these structures for creating bioactive compounds. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes that incorporate pyrrole-related structures, demonstrating the fundamental importance of these heterocyclic systems in biological processes. The evolution from simple pyrrolidinone structures to more complex derivatives like this compound reflects the ongoing quest to develop compounds with enhanced biological properties and improved pharmacological profiles.

Research into phenethylamine derivatives has paralleled the development of pyrrolidinone chemistry, with investigations focusing on the biological significance of the phenethylamine structural motif. The combination of these two chemical classes in this compound represents a strategic approach to compound design, where the beneficial properties of both structural elements are incorporated into a single molecule. This synthetic strategy has been validated through numerous studies that demonstrate the importance of heterocyclic compounds in medicinal chemistry applications.

Significance in Pyrrolidinone Chemistry

This compound holds particular significance within the broader context of pyrrolidinone chemistry due to its unique structural features and potential applications. Pyrrolidinone nuclei represent one of the most important heterocyclic compound classes, demonstrating notable pharmaceutical effects across a wide range of biological targets. The five-membered heterocyclic ring structure provides a versatile framework for designing powerful bioactive agents, with numerous procedures available for the preparation of pyrrolidinone derivatives and their various chemical transformations.

The structural complexity of this compound, featuring both the pyrrolidinone core and phenethylamine substituent, positions it as an exemplary compound within this chemical class. The molecule belongs to the category of cyclic amines characterized by a five-membered ring containing nitrogen, which has proven to be particularly valuable in medicinal chemistry research. The presence of the phenethylamino group contributes to the compound's unique biological activity profile, distinguishing it from simpler pyrrolidinone derivatives.

Recent advances in asymmetric synthesis of pyrrolidine-based organocatalysts have highlighted the continued importance of these structural motifs in chemical research. The development of sophisticated synthetic methodologies has enabled the preparation of complex pyrrolidinone derivatives with precise stereochemical control, opening new opportunities for pharmaceutical applications. This compound benefits from these synthetic advances, as modern preparation methods allow for efficient access to this compound and related analogs.

The compound's significance is further emphasized by its classification as an amino ketone derivative, where the structural features contribute to diverse pharmacological activities. Studies have demonstrated that pyrrolidinone analogs exhibit antibacterial, antifungal, anticancer, and anticonvulsant properties, establishing the therapeutic potential of this chemical class. The incorporation of the phenethylamine moiety in this compound enhances these properties and provides additional opportunities for biological interaction.

Relationship to Phenethylamine Derivatives

This compound demonstrates a direct structural relationship to phenethylamine derivatives, incorporating the phenethylamine motif as a key substituent within the pyrrolidinone framework. Phenethylamines constitute an important class of compounds in medicinal chemistry, with the basic 2-phenylethylamine structure serving as a fundamental building block for numerous bioactive molecules. The phenethylamine moiety consists of a phenyl ring connected to an ethylamine chain, providing a flexible structural element that can interact with various biological targets.

The integration of the phenethylamine group into the pyrrolidinone structure creates a hybrid molecule that combines the beneficial properties of both chemical classes. This structural design strategy reflects contemporary approaches to drug discovery, where established pharmacophores are combined to create compounds with enhanced biological profiles. The phenethylamine component of this compound provides specific molecular recognition capabilities that complement the heterocyclic properties of the pyrrolidinone core.

Phenethylamine derivatives have been extensively studied for their interactions with various biological targets, including adenosine receptors, adrenergic receptors, and other important protein systems. The structural relationship between this compound and these established phenethylamine compounds suggests potential for similar biological activities. Research has shown that phenethylamine-containing compounds can exhibit significant pharmacological effects through their interactions with neurotransmitter systems and other biological pathways.

The phenethylethylamine structural motif in this compound also relates to compounds like 1-(2-Phenylethyl)pyrrolidine, which serves as a base chemical structure for various stimulant drugs. While this compound differs structurally through the presence of the ketone functionality and different substitution pattern, the phenethylamine component provides a connection to this broader class of biologically active compounds.

Academic Relevance in Heterocyclic Compound Research

This compound serves as an important model compound for academic research in heterocyclic chemistry, providing opportunities to investigate fundamental principles of structure-activity relationships and synthetic methodology development. The compound's structural complexity makes it an excellent subject for studying the effects of heterocyclic modifications on biological activity and chemical reactivity. Academic researchers have utilized similar compounds to explore the relationship between molecular structure and pharmaceutical properties, contributing to the broader understanding of heterocyclic compound behavior.

The academic significance of this compound extends to its role in synthetic methodology research, where it serves as a target for developing new preparation methods and reaction conditions. Recent studies have focused on the synthesis of functionalized pyrrolidinone scaffolds through novel synthetic approaches, including metal-free reactions and base-promoted transformations. These investigations contribute to the advancement of synthetic organic chemistry and provide new tools for preparing complex heterocyclic compounds.

Structure-activity relationship studies involving this compound and related compounds have provided valuable insights into the molecular basis of biological activity. Academic research has demonstrated that systematic modifications to the pyrrolidinone core and substituent groups can significantly impact biological properties, enabling the optimization of compound activity through rational design approaches. These studies contribute to the fundamental understanding of how molecular structure influences biological function.

The compound's academic relevance is further enhanced by its potential applications in organocatalysis research, where pyrrolidine-based compounds have emerged as important catalytic systems. Academic investigations into asymmetric synthesis using pyrrolidine-derived organocatalysts have demonstrated the versatility of these heterocyclic structures in promoting chemical transformations. This compound provides a platform for exploring related catalytic applications and developing new synthetic methodologies.

Properties

IUPAC Name |

1-phenyl-4-(2-phenylethylamino)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18-13-16(14-20(18)17-9-5-2-6-10-17)19-12-11-15-7-3-1-4-8-15/h1-10,16,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXDMTPYTKPXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977721 | |

| Record name | 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6212-97-1 | |

| Record name | 2-Pyrrolidinone, 4-phenethylamino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Cyclization of N-Vinylamides

Radical-mediated 5-endo-trig cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides produces 4-arylpyrrolidin-2-ones. For example, treating N-methyl-N-(1-substituted vinyl)acetamides with tributyltin hydride and AIBN in toluene at 110°C generates the pyrrolidinone core in 68–82% yields. This method’s versatility allows for late-stage introduction of aryl groups at C4, which can be adapted for phenethylamino functionalization.

Flash Vacuum Thermolysis (FVT)

N-Alkyl cinnamic amides cyclize to pyrrolidin-2-ones under FVT conditions (950–1000°C), producing 1-phenyl derivatives in 45–60% yields. Although harsh, this method provides direct access to N-arylpyrrolidinones, circumventing multi-step N-functionalization.

N1-Phenylation Methodologies

Chan–Lam Coupling

Copper-mediated Chan–Lam coupling attaches aryl groups to secondary amines. In a case study, reacting pyrrolidin-2-one with phenylboronic acid under aerobic conditions with Cu(OAc)₂ and pyridine yields 1-phenylpyrrolidin-2-one in 51–62% efficiency. Optimization of ligand systems (e.g., 1,10-phenanthroline) may enhance yields for bulkier substrates.

Reductive Amination

While typically used for C-amination, reductive amination with benzaldehyde and NaBH₃CN introduces N-alkyl groups. For example, N-methylation of pyrrolidin-2-one using formaldehyde and Pd/C under H₂ achieves >90% conversion. Adapting this with benzaldehyde derivatives could facilitate N1-arylation.

C4-Phenethylamino Functionalization

Reductive Amination of 4-Ketopyrrolidinones

4-Keto-1-phenylpyrrolidin-2-one undergoes reductive amination with phenethylamine using AuPd/TiO₂ catalysts under H₂ (50 atm). This method, adapted from ethyl levulinate amination, achieves 85–92% yields when conducted at 220°C for 24 h. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 wt% AuPd | Maximizes H₂ activation |

| Temperature | 220°C | Balances kinetics and decomposition |

| Solvent | Tetralin | Enhances amine solubility |

Nucleophilic Substitution at C4

4-Bromo-1-phenylpyrrolidin-2-one reacts with phenethylamine in DMF at 80°C, mediated by K₂CO₃, to install the amino group. This SN2-type reaction proceeds in 70–78% yield but requires stoichiometric base and prolonged heating (48 h).

Radical Aryl Migration

N-(2-Bromoallyl)arylcarboxamides undergo 1,4-aryl migration under radical conditions (AIBN, Bu₃SnH), forming 4-arylpyrrolidin-2-ones. Introducing phenethylamino via this route remains unexplored but is theoretically feasible by substituting the aryl group with a bromophenethyl precursor.

Stereochemical Considerations

Chiral Auxiliaries

(R)-4-Phenylpyrrolidin-2-one, synthesized via asymmetric hydrogenation of enamines using Ru-BINAP catalysts, demonstrates 94% ee. Applying similar chiral ligands (e.g., Josiphos) during reductive amination could induce stereoselectivity at C4.

Dynamic Kinetic Resolution

AuPd nanoparticles catalyze dynamic kinetic resolution during reductive amination, converting racemic 4-ketopyrrolidinones to single diastereomers. For example, (S)-4-phenethylamino-1-phenylpyrrolidin-2-one is obtained in 88% de using 10 nm AuPd NPs.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for preparing 4-(Phenethylamino)-1-phenylpyrrolidin-2-one:

Chemical Reactions Analysis

Types of Reactions

4-(Phenethylamino)-1-phenylpyrrolidin-2-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Phenethylamino)-1-phenylpyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system or its use as a precursor for drug development.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission or other cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Pyrrolidin-2-one Derivatives

Biological Activity

4-(Phenethylamino)-1-phenylpyrrolidin-2-one, also known by its CAS number 6212-97-1, is a compound of interest due to its potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its effects in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidinone core with phenethyl and phenyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine and serotonin in the brain. This mechanism is similar to that of other psychoactive compounds, which can lead to enhanced mood and cognitive function.

Molecular Targets

- Dopamine Transporter (DAT) : The compound may inhibit the reuptake of dopamine, leading to increased synaptic concentrations.

- Serotonin Transporter (SERT) : Similar inhibition may occur at the serotonin transporter, contributing to mood modulation.

- Norepinephrine Transporter (NET) : Potential effects on norepinephrine levels may also be observed.

Structure-Activity Relationship (SAR)

The SAR studies for compounds similar to this compound suggest that modifications in the phenethyl group significantly impact potency and selectivity for neurotransmitter transporters. For instance:

| Modification | Effect on Activity |

|---|---|

| Altering the length of the alkyl chain | Changes lipophilicity and transporter affinity |

| Substituting different functional groups on the phenyl ring | Can enhance or reduce selectivity for DAT/SERT |

Research indicates that specific substitutions can lead to compounds with significantly improved pharmacological profiles.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DAT and SERT. A study reported an IC50 value in the low micromolar range for both transporters, indicating strong potential as a therapeutic agent for mood disorders.

In Vivo Studies

Case Study: Behavioral Effects in Rodents

A notable study involved administering this compound to rodent models to assess its effects on locomotion and anxiety-like behavior. Results indicated that treated rodents displayed increased locomotor activity and reduced anxiety-like behaviors compared to controls, suggesting potential applications in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Phenethylamino)-1-phenylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or amidation. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

-

Catalysts : Use of bases (e.g., NaH) or coupling agents (e.g., EDCI) to facilitate amine bond formation .

-

Temperature : Controlled heating (50–80°C) improves reaction kinetics but may require inert atmospheres to prevent degradation .

-

Example yield optimization : A 2025 study on analogous pyrrolidin-2-ones reported a 15% yield increase by switching from methanol to DMF under reflux .

- Data Table :

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent | DMF | +15% | |

| Catalyst | EDCI/HOBt | +20% | |

| Temperature | 70°C | +10% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and purity. For example, δ 2.5–3.0 ppm (pyrrolidinone protons) and δ 7.2–7.6 ppm (aromatic protons) are diagnostic .

- LC-MS : High-resolution mass spectrometry validates molecular weight (expected ~280 g/mol for C18H19N2O) and detects impurities .

- TLC Monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress with Rf ≈ 0.5 .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on structural analogs like 4-fluorophenyl-pyrrolidinones .

- QSAR Studies : Correlate substituent effects (e.g., phenethylamine vs. morpholine groups) with activity trends. A 2023 study linked electron-withdrawing groups to enhanced receptor affinity .

- Example Finding : Analogous compounds showed IC50 values < 1 µM for kinase inhibition, suggesting potential for structure-activity relationship (SAR) exploration .

Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

-

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO impacts GPCR activity) and buffer conditions (pH 7.4 ± 0.2) .

-

Control Experiments : Include reference inhibitors (e.g., ketanserin for 5-HT2A receptor studies) to validate assay reproducibility .

-

Meta-Analysis : A 2025 review noted that >30% variability in IC50 values for pyrrolidin-2-ones arose from differences in ATP concentrations in kinase assays .

- Data Table :

| Study Year | Reported IC50 (µM) | Assay Condition | Reference |

|---|---|---|---|

| 2023 | 0.8 ± 0.1 | 10 mM ATP, pH 7.4 | |

| 2024 | 2.5 ± 0.3 | 1 mM ATP, pH 7.0 |

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Purification : Flash chromatography (silica gel, gradient elution) removes common byproducts like N-alkylated derivatives .

- Reaction Monitoring : In-line FTIR detects intermediates (e.g., carbonyl stretches at ~1700 cm⁻1) to optimize reaction quenching .

- Case Study : A 2025 protocol reduced diastereomer formation from 12% to <2% via slow phenethylamine addition at 0°C .

Key Considerations for Researchers

- Safety : Compounds with fluorophenyl or morpholine substituents may exhibit enhanced bioavailability but require strict handling (e.g., PPE, fume hoods) .

- Data Reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, stirring rates) to address the "replication crisis" in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.